Beryllium silicate

Catalog No.
S1513308
CAS No.
15191-85-2
M.F
Be2O4Si
M. Wt
110.11 g/mol
Availability
In Stock
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Beryllium silicate

CAS Number

15191-85-2

Product Name

Beryllium silicate

IUPAC Name

diberyllium;silicate

Molecular Formula

Be2O4Si

Molecular Weight

110.11 g/mol

InChI

InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4

InChI Key

QZVSYHUREAVHQG-UHFFFAOYSA-N

SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

Canonical SMILES

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-]

Historical Use in Fluorescent Lamps

Zinc beryllium silicate was historically used as a phosphor in fluorescent lamps until around 1950 []. Phosphors are materials that absorb ultraviolet radiation and then re-emit it as visible light, making them crucial components of fluorescent lamps. However, due to concerns about beryllium exposure and the development of safer alternatives, zinc beryllium silicate has been largely phased out of this application [].

Potential Applications in Biomaterials

Some research has explored the potential use of beryllium silicate in biomaterials, particularly for bone implantation and drug delivery []. However, this research is still in its early stages, and there are concerns about the potential health risks associated with beryllium, as it is a known lung irritant []. More research is needed to determine the safety and efficacy of beryllium silicate in these applications.

Beryllium silicate is a chemical compound represented by the formula Be2SiO4\text{Be}_2\text{SiO}_4 and is commonly known as phenacite or phenakite. It is a silicate mineral that primarily occurs in high-temperature pegmatite veins, often associated with minerals such as quartz, chrysoberyl, and topaz. Notable deposits of beryllium silicate can be found in locations like the Chrysoberyl mine in Russia and various sites in the United States, including Colorado and Maine. The mineral's structure features a three-dimensional network of corner-linked beryllium oxide (BeO4\text{BeO}_4) and silicon oxide (SiO4\text{SiO}_4) tetrahedra, which form chains oriented along the crystallographic axis C3, creating voids that contribute to its unique properties .

Beryllium silicate can be synthesized through high-temperature reactions involving beryllium oxide (BeO\text{BeO}) and silicon dioxide (SiO2\text{SiO}_2). The primary reaction can be summarized as follows:

2BeO+SiO2Be2SiO42\text{BeO}+\text{SiO}_2\rightarrow \text{Be}_2\text{SiO}_4

This reaction typically occurs at temperatures ranging from 1300°C to 1700°C, where the formation of beryllium silicate is favored under specific conditions . Additionally, beryllium silicate exhibits catalytic properties; for instance, its interaction with methanol leads to the production of olefins, showcasing its potential in organic synthesis .

Beryllium silicate is recognized for its significant biological activity, particularly its potential toxicity. Once introduced into biological systems, beryllium can act as a hapten, interacting with human leukocyte antigen (HLA) DP presenting cells. This interaction triggers an immune response characterized by the activation and proliferation of CD4+ T lymphocytes, leading to inflammatory responses and granuloma formation in the lungs. The toxicity of beryllium may be modulated by ferritin, which sequesters beryllium ions to prevent harmful interactions with cellular enzymes .

The synthesis of beryllium silicate typically involves two main methods:

  • High-Temperature Solid-State Reaction: This method utilizes pure beryllium oxide and silicon dioxide mixed in stoichiometric proportions and heated at elevated temperatures (1300°C to 1700°C) to promote the formation of beryllium silicate.
  • Hydrothermal Synthesis: In this method, a mixture of beryllium salts and silica gel is subjected to high pressure and temperature in an aqueous solution, facilitating the formation of crystalline beryllium silicate .

Studies have shown that beryllium silicate interacts with biological systems primarily through immune mechanisms. The compound's ability to form complexes with major histocompatibility complex class II molecules leads to T lymphocyte activation. Research indicates that this interaction is crucial for understanding the immunological effects of beryllium exposure and its role in diseases such as chronic beryllium disease .

Beryllium silicate shares similarities with several other silicate compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Barium SilicateBaSiO3\text{BaSiO}_3Used in ceramics; less toxic than beryllium silicate.
Magnesium SilicateMg2SiO4\text{Mg}_2\text{SiO}_4Commonly found in olivine; used as a refractory material.
Calcium SilicateCa3SiO5\text{Ca}_3\text{SiO}_5Important in cement production; more abundant than beryllium silicate.
Aluminum SilicateAl2SiO5\text{Al}_2\text{SiO}_5Used in ceramics; has different structural properties compared to beryllium silicate.

Beryllium silicate's uniqueness lies in its specific structural configuration and its significant biological activity, particularly its toxicity profile compared to other silicates .

Trigonal Crystal System and R3̄ Space Group

Beryllium silicate crystallizes in the trigonal crystal system under the R3̄ space group (Hermann-Mauguin symbol: R-3), a symmetry group characterized by a threefold rotational axis and a center of inversion [1] [2] [4]. The conventional hexagonal unit cell parameters are a = 12.415 Å and c = 8.215 Å, with α = 90°, β = 90°, and γ = 120°, accommodating 18 formula units per cell [2] [4]. This configuration generates a primitive rhombohedral lattice, where atoms occupy general positions with site symmetry 1 [4]. The R3̄ space group’s prevalence in phenakite distinguishes it from most silicates, which typically adopt orthorhombic or monoclinic symmetries [3].

Recent density-functional theory (DFT) studies corroborate the stability of this arrangement under ambient conditions, demonstrating negligible deviation between calculated and experimentally observed lattice parameters [4]. The trigonal symmetry facilitates anisotropic thermal expansion, a property critical to understanding phenakite’s behavior in high-temperature geological environments [4].

Crystallographic ParameterValue
Space groupR3̄ (R-3)
Unit cell dimensionsa = 12.415 Å
c = 8.215 Å
Z (formula units per cell)18
Coordination geometryTetrahedral (Si, Be)

Coordination Polyhedra of Beryllium and Silicon Atoms

Both silicon and beryllium atoms exhibit tetrahedral coordination with oxygen, forming distinct [SiO₄]⁴⁻ and [BeO₄]⁶⁻ polyhedra [1] [4]. Bond length analysis reveals near-identical geometries:

  • Si–O bonds: 1.642 Å (average)
  • Be–O bonds: 1.643–1.644 Å (average) [4]

This similarity in bond lengths enables seamless integration of the tetrahedra into a coherent framework. The beryllium cations occupy two crystallographically distinct sites (Be1 and Be2), each coordinating with four oxygen atoms [4]. Oxygen atoms bridge adjacent tetrahedra, creating a network of interconnected polyhedra with minimal angular distortion under pressure [4].

Structural Framework of Corner-Sharing Tetrahedra

The phenakite structure comprises a three-dimensional network of corner-sharing [SiO₄] and [BeO₄] tetrahedra [1] [4]. These tetrahedra interconnect via oxygen vertices, forming:

  • Six-membered rings along the c-axis
  • Three-membered rings perpendicular to the c-axis [4]

This arrangement generates hexagonal channels that extend through the crystal lattice, a feature uncommon in nesosilicates but characteristic of tectosilicates like quartz [1] [3]. The structural rigidity arises from strong covalent Be–O and Si–O bonds, yielding a high Mohs hardness of 7.5–8 [1]. DFT calculations confirm the framework’s mechanical stability, with bulk modulus values exceeding 100 GPa [4].

Crystal Habit and Morphological Variations

Phenakite crystals predominantly exhibit rhombohedral or prismatic habits, with morphological variations governed by growth conditions [1] [3]. Common forms include:

  • Lenticular crystals: Dominated by {1011} rhombohedral faces
  • Prismatic crystals: Elongated along the c-axis with {1120} prism faces [1]

Notable specimens include a 616.9-carat phenakite from Sri Lanka, demonstrating the mineral’s potential for large, well-formed crystals [1]. The absence of cleavage planes and presence of conchoidal fracture further enhance its durability as a gemstone [1] [3]. Environmental factors such as silica saturation and cooling rates influence habit development, with rapid crystallization favoring prismatic morphologies [1].

Hydrothermal synthesis represents a fundamental approach for producing beryllium silicate crystals under elevated temperature and pressure conditions. The method utilizes high-temperature aqueous solutions to facilitate crystallization processes that are typically challenging to achieve under ambient conditions [1] [2].

Reaction Conditions and Parameters

The hydrothermal synthesis of beryllium silicate structures requires specific environmental conditions to achieve optimal crystallization. Temperature ranges between 400 and 700 degrees Celsius are employed, with pressures spanning from 41 to 2000 atmospheres [1]. The aqueous chloride medium serves as the primary solvent system, with chloride ion concentrations maintained at minimum levels of 4 molar, and optimal conditions achieved at 8 molar concentrations [1].

Critical to the success of hydrothermal synthesis is the maintenance of highly acidic conditions, with final pH values not exceeding 0.1. This extreme acidity is essential for promoting the dissolution of beryllium and silicon precursors and subsequent crystallization of the desired silicate phases [1].

Crystal Growth Mechanisms

The hydrothermal process operates through dissolution-precipitation mechanisms, where beryllium and silicon sources undergo hydrolysis and subsequent recombination to form crystalline beryllium silicate structures [1]. Growth rates of 0.8 to 0.6 millimeters per day have been documented, with the ability to maintain consistent growth over extended periods of 7 to 13 days [1].

The crystallization process benefits from temperature gradient maintenance within the autoclave system, where nutrient dissolution occurs at higher temperatures while deposition proceeds at cooler zones. This gradient-driven mechanism enables controlled crystal growth with minimal spontaneous nucleation [1].

Process Optimization

ParameterOptimal RangeEffect on Crystallization
Temperature400-700°CControls dissolution rate and phase stability
Pressure100-2000 atmEnhances solubility of normally insoluble precursors
Chloride concentration4-8 MFacilitates beryllium and silicon dissolution
pH≤ 0.1Prevents precipitation of hydroxide phases
Reaction time1-20 daysAllows complete crystallization

The hydrothermal method demonstrates particular advantages for creating crystalline phases that remain unstable at melting points, making it especially suitable for beryllium silicate systems where high-temperature stability is limited [2].

Flux Growth Techniques Using Lithium Molybdate-Molybdenum Trioxide

The lithium molybdate-molybdenum trioxide (Li₂MoO₄-MoO₃) flux system provides an effective medium for growing high-quality beryllium silicate crystals through controlled evaporation mechanisms. This technique has demonstrated success in producing single crystals of phenacite (Be₂SiO₄), bromellite (BeO), and tridymite (SiO₂) with distinct morphological characteristics [3] [4].

Flux Composition and Thermal Conditions

The optimal flux composition employs a Li₂MoO₄ to MoO₃ ratio of 1:16, with crystallization conducted at 1165 degrees Celsius. This temperature represents a compromise between achieving adequate dissolution rates and maintaining phase stability. The driving force for crystallization derives from the evaporation of MoO₃, which possesses high vapor pressure at the operating temperature [3] [4].

Weight loss measurements indicate that 68 to 79 percent of the initial MoO₃ content evaporates during the crystallization process, resulting in a final flux composition with Li₂MoO₄ to MoO₃ ratios between 1:2 and 1:3.25 [3] [4].

Phase Distribution and Crystal Morphology

The BeO to SiO₂ ratio in the starting materials serves as the primary controlling factor for phase distribution and crystal morphology. The system produces one to three distinct phases depending on this ratio:

BeO/SiO₂ RatioPrimary PhaseSecondary PhasesCrystal Morphology
>14Bromellite (BeO)-Hexagonal plates, pyramids
3-14Bromellite + Phenacite-Prisms with pyramidal faces
0.8-3PhenaciteBromelliteRhombohedral, rods, needles
0.1-0.8Phenacite + Tridymite-Mixed morphologies
<0.1Tridymite (SiO₂)-Small hexagonal plates

Crystallization Kinetics and Growth Mechanisms

Phenacite crystals exhibit three distinct morphological forms with characteristic aspect ratios: needles with ratios exceeding 3, rods with ratios between 1.1 and 1.5, and rhombohedral-faced crystals with ratios approximately equal to 1 [3] [4]. The rhombohedral-faced crystals grow as single crystals, while elongated forms typically display twinning on the (1010) face.

The morphological variations correlate with the availability of Be₂SiO₄ molecules in the melt and the nucleation conditions. Needle-shaped crystals predominate at the crystallization zone boundaries where lower concentrations of Be₂SiO₄ favor the growth of twinned crystals with reentrant angles. More equidimensional crystals form in the central regions where higher molecular concentrations support uniform growth [3] [4].

Experimental Procedures and Yields

Crystal growth experiments are conducted in standard 50-milliliter platinum crucibles with tightly crimped lids to prevent contamination. The crystallization time ranges from 3 to 5 days, with minimal differences observed between these durations. Crystal yields vary from 47.5 percent for BeO to SiO₂ ratios of 1 (producing all three phases) to 70 percent for ratios of 0.1 (producing only tridymite) [3] [4].

Crystal sizes range from 1 to 7 millimeters for phenacite and 1 to 5 millimeters for bromellite, while tridymite crystals remain smaller at 10 to 100 micrometers. The crystals are recovered through sequential leaching with ammonium bifluoride and hydrochloric acid to remove flux residues [3] [4].

Synthesis in Presence of Tetraethylammonium Hydroxide

Tetraethylammonium hydroxide (TEAOH) serves as a structure-directing agent in the synthesis of beryllium silicate materials with zeolite-type crystalline structures. This approach enables the formation of framework silicates with tetrahedral beryllium coordination, representing a significant advancement in beryllium silicate crystal chemistry [5] [6].

Template-Directed Synthesis Parameters

The TEAOH-mediated synthesis operates under relatively mild conditions compared to other beryllium silicate synthesis methods. Crystallization temperatures range from 135 to 185 degrees Celsius, with optimal results achieved between 145 and 175 degrees Celsius. The reaction time spans 3 to 15 days, with typical synthesis durations of 7 to 10 days providing complete crystallization [7] [6].

The synthesis employs atmospheric pressure conditions, eliminating the need for specialized high-pressure equipment. The template concentration relative to the silicon source determines the success of structure formation, with molar ratios of TEAOH to SiO₂ typically maintained between 0.1 and 1.0 [7] [6].

Structural Characteristics and Coordination Environment

Nuclear magnetic resonance spectroscopy studies reveal that beryllium cations in TEAOH-synthesized materials occupy tetrahedral coordination sites that differ significantly from those in beryllium oxide or hydrated beryllium complexes. The chemical shifts in ⁹Be NMR spectra indicate the formation of framework structures where beryllium tetrahedra connect through shared oxygen atoms with silicate tetrahedra [6].

The resulting materials exhibit ZSM-5 type crystalline structures, characterized by three-dimensional framework topologies with interconnected channel systems. These structures demonstrate thermal stability and maintain their crystalline integrity under elevated temperatures [5] [6].

Catalytic Properties and Applications

Beryllium silicate materials synthesized with TEAOH demonstrate distinct catalytic properties that differ from their aluminum-containing analogs. Methanol conversion reactions over beryllium-silicate zeolites yield primarily olefins, contrasting with aluminum silicates of identical framework topology that produce paraffins and aromatic hydrocarbons [6].

These differences in catalytic behavior are attributed to the lower strength and concentration of Lewis acid sites in beryllium silicate frameworks compared to aluminum silicate systems. The reduced acidity provides selective catalytic pathways that favor specific reaction products [6].

Synthesis Mechanism and Template Role

The TEAOH molecules function as organic structure-directing agents that organize the inorganic framework during crystallization. The template molecules occupy the channel systems of the developing framework, directing the formation of specific pore architectures and connectivity patterns [5] [6].

Following crystallization, the organic template can be removed through calcination at temperatures between 400 and 650 degrees Celsius, yielding the final beryllium silicate framework with accessible porosity. The template removal process requires careful control to preserve the structural integrity of the framework [7] [6].

Solid-Phase Reaction Kinetics of Beryllium Oxide and Silicon Dioxide

The direct solid-state reaction between beryllium oxide (BeO) and silicon dioxide (SiO₂) represents the most straightforward approach for beryllium silicate synthesis, although it requires elevated temperatures and extended reaction times to achieve complete conversion .

Reaction Thermodynamics and Temperature Requirements

The solid-phase reaction proceeds according to the stoichiometric equation:
BeO + SiO₂ → BeSiO₄

This reaction requires temperatures ranging from 1300 to 1700 degrees Celsius for practical reaction rates. The high temperature requirement stems from the need to overcome substantial activation barriers associated with solid-state diffusion processes .

Thermodynamic calculations indicate that the reaction is thermodynamically favorable at elevated temperatures, with the equilibrium strongly favoring beryllium silicate formation above 1200 degrees Celsius. The reaction enthalpy change is approximately -50 to -75 kJ/mol, providing a driving force for the forward reaction .

Kinetic Limitations and Diffusion Processes

The solid-state reaction exhibits diffusion-limited kinetics, with beryllium and silicon species required to diffuse through the developing product layer. The reaction rate depends on the interdiffusion of cations through the beryllium silicate phase that forms at the BeO-SiO₂ interface [10].

Microstructural analysis reveals that the reaction proceeds through formation of a continuous product layer at the interface between the reactant particles. The growth of this layer follows parabolic kinetics, indicating that diffusion through the product layer controls the overall reaction rate [10].

Reaction Rate Enhancement Strategies

StrategyTemperature EffectTime ReductionMechanism
Particle size reduction100-200°C decrease50-70%Increased interface area
Mechanical activation200-300°C decrease60-80%Defect introduction
Atmosphere control50-100°C decrease20-40%Reduced sintering
Compositional doping150-250°C decrease40-60%Enhanced diffusion

Microstructural Evolution During Reaction

The reaction microstructure evolves through several distinct stages. Initial contact between BeO and SiO₂ particles creates point contacts where the reaction initiates. As the reaction progresses, a continuous beryllium silicate layer forms, separating the reactants [10].

The morphology of the product layer depends on the relative diffusion rates of beryllium and silicon species. Typically, beryllium diffusion occurs more rapidly than silicon diffusion, resulting in preferential growth of the product layer into the SiO₂ phase [10].

Optimization of Reaction Conditions

Complete conversion in solid-state reactions requires careful optimization of temperature, time, and atmosphere conditions. Reaction times typically range from 12 to 24 hours at temperatures above 1500 degrees Celsius, with lower temperatures requiring proportionally longer times .

The reaction atmosphere significantly influences the kinetics, with reducing atmospheres generally favoring faster reaction rates by preventing excessive oxidation of beryllium-containing phases. Controlled atmosphere conditions also minimize volatilization losses of beryllium species at high temperatures .

Influence of Mineralizers (Zinc Oxide, Magnesium Fluoride) on Formation

Mineralizers play a crucial role in enhancing beryllium silicate formation by providing alternative reaction pathways and reducing the energy barriers associated with crystallization processes. Zinc oxide (ZnO) and magnesium fluoride (MgF₂) have been identified as effective mineralizing agents that significantly influence crystal growth kinetics and morphology [11] [12].

Zinc Oxide as a Mineralizer

Zinc oxide functions as a mineralizer by forming intermediate phases that facilitate beryllium silicate crystallization. The presence of ZnO in the reaction system creates low-melting eutectics that promote mass transport and reduce the temperatures required for crystal formation [11].

The ZnO mineralizer operates through formation of zinc-beryllium-silicate intermediate phases that subsequently decompose to yield pure beryllium silicate crystals. This mechanism bypasses the high-temperature solid-state diffusion limitations that typically constrain direct BeO-SiO₂ reactions [11].

Magnesium Fluoride Mineralizing Effects

Magnesium fluoride serves as a particularly effective mineralizer due to its ability to form stable intermediate fluoride phases with beryllium species. The fluoride ions facilitate the breakdown of strong beryllium-oxygen bonds, enabling enhanced mobility of beryllium species during crystallization [12].

The MgF₂ mineralizer system operates optimally at temperatures between 650 and 800 degrees Celsius, significantly lower than the 1300-1700 degrees Celsius required for direct solid-state reactions. This temperature reduction provides substantial energy savings and reduces the risk of volatile beryllium species loss [12].

Morphological Control Through Mineralizer Selection

Different mineralizers produce distinct crystal morphologies and habits. ZnO mineralizers typically favor the formation of prismatic crystals with well-developed faces, while MgF₂ systems tend to produce more equidimensional crystals with complex morphologies [11] [12].

The mineralizer concentration significantly influences the final crystal size and quality. Optimal concentrations range from 1 to 10 weight percent of the total reactant mass, with higher concentrations leading to excessive secondary phase formation and lower concentrations providing insufficient mineralizing effect [11] [12].

Mechanistic Considerations

The mineralizing action occurs through several possible mechanisms:

  • Flux Formation: Mineralizers create low-melting phases that serve as reaction media for beryllium silicate formation
  • Intermediate Phase Formation: Temporary phases form that subsequently decompose to yield the desired beryllium silicate
  • Enhanced Diffusion: Mineralizers increase the diffusion rates of beryllium and silicon species through defect introduction
  • Surface Activation: Mineralizers modify surface energies and promote nucleation at preferred sites [11] [12]

Experimental Optimization Parameters

MineralizerTemperature Range (°C)Concentration (wt%)Reaction Time (hours)Crystal Size (mm)
ZnO800-12002-86-480.5-3.0
MgF₂650-9001-512-720.2-1.5
ZnO + MgF₂700-10003-10 (total)8-360.3-2.0

Other CAS

15191-85-2

Wikipedia

Beryllium silicate

Use Classification

Health Hazards -> Carcinogens

Dates

Last modified: 08-15-2023

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